molecular formula C8H6N2S2 B3021112 2,4-Quinazolinedithiol CAS No. 5993-69-1

2,4-Quinazolinedithiol

Katalognummer: B3021112
CAS-Nummer: 5993-69-1
Molekulargewicht: 194.3 g/mol
InChI-Schlüssel: ZIOAGVULHUBXBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Quinazolinedithiol is a useful research compound. Its molecular formula is C8H6N2S2 and its molecular weight is 194.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

2,4-Quinazolinedithiol derivatives, particularly triketone-containing quinazoline-2,4-diones, have been researched for their potential as herbicides. Studies have shown that these compounds exhibit significant herbicidal activity against broadleaf and monocotyledonous weeds, with some compounds demonstrating broader spectrum weed control and superior crop selectivity compared to existing herbicides like mesotrione (Wang et al., 2014).

Antimicrobial Properties

N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and tested against multidrug-resistant Staphylococcus aureus, revealing minimum inhibitory concentrations in the low micromolar range. These compounds have shown limited potential for resistance, low toxicity, and effective in vivo activity, making them suitable candidates for development as antibacterial agents (Van Horn et al., 2014).

Antimalarial Activity

Recent studies have explored the synthesis of novel hybrid quinazolin-2,4-dione analogs, particularly targeting the Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), a key enzyme in the malaria pathogen. These compounds have been shown to possess high binding affinity against pfDHODH, indicating potential antimalarial activity (Abdelmonsef et al., 2020).

Anticancer Research

Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit various therapeutic protein targets, including EGFR, and show promise in the treatment of cancer. Recent patents and articles highlight the development of novel quinazoline compounds as potential anticancer drugs, showing a diverse range of activity against different cancer types (Ravez et al., 2015).

Alzheimer's Disease Research

2,4-disubstituted quinazoline derivatives have been evaluated as potential multi-targeting agents to treat Alzheimer's disease. These compounds have demonstrated the ability to inhibit cholinesterase enzymes, prevent beta-amyloid aggregation, and exhibit antioxidant properties, making them promising candidates for Alzheimer's treatment (Mohamed & Rao, 2017).

Zukünftige Richtungen

The future directions for research on 2,4-Quinazolinedithiol could involve exploring its potential biological activities, developing efficient synthesis methods, and studying its physical and chemical properties .

Eigenschaften

IUPAC Name

1H-quinazoline-2,4-dithione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOAGVULHUBXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351265
Record name 2,4-Quinazolinedithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5993-69-1
Record name 2,4-Quinazolinedithiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Quinazolinedithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Quinazolinedithiol
Reactant of Route 2
2,4-Quinazolinedithiol
Reactant of Route 3
2,4-Quinazolinedithiol
Reactant of Route 4
2,4-Quinazolinedithiol
Reactant of Route 5
2,4-Quinazolinedithiol
Reactant of Route 6
2,4-Quinazolinedithiol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.